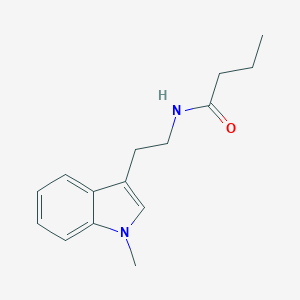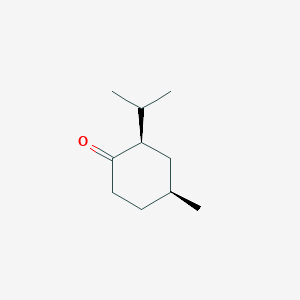
(2R,4S)-4-Methyl-2-propan-2-ylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4S)-4-Methyl-2-propan-2-ylcyclohexan-1-one, commonly known as menthone, is a cyclic monoterpene ketone found in various essential oils. It has a pleasant minty aroma and is widely used in the food, pharmaceutical, and cosmetic industries. Menthone is known for its numerous biological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Mécanisme D'action
The exact mechanism of action of menthone is not fully understood. However, it has been suggested that menthone exerts its biological effects through various pathways, including inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, modulation of the nuclear factor-kappa B (NF-κB) pathway, and activation of the peroxisome proliferator-activated receptor (PPAR) pathway.
Effets Biochimiques Et Physiologiques
Menthone has been shown to possess various biochemical and physiological effects. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Menthone also possesses analgesic activity by inhibiting the production of prostaglandins, which are responsible for pain and inflammation. Additionally, menthone has been found to exhibit antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
Menthone has several advantages and limitations when used in lab experiments. One of the advantages of menthone is its availability and low cost. It is also relatively easy to synthesize, making it an attractive compound for research. However, one of the limitations of menthone is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on menthone. One possible direction is the investigation of its potential use in the treatment of cancer. Menthone has been found to exhibit antitumor activity, and further studies are needed to determine its mechanism of action and potential therapeutic applications. Another possible direction is the investigation of its potential use in the treatment of Alzheimer's disease. Menthone has been found to possess antioxidant activity, which may be beneficial in the treatment of neurodegenerative diseases. Finally, further studies are needed to determine the safety and efficacy of menthone in humans, as most of the current research has been conducted in vitro or in animal models.
Conclusion:
In conclusion, menthone is a cyclic monoterpene ketone with numerous biological properties and potential therapeutic applications. It can be synthesized via various methods and has been extensively studied for its anti-inflammatory, analgesic, antimicrobial, antitumor, and antioxidant activities. Menthone has several advantages and limitations when used in lab experiments, and there are several future directions for research, including its potential use in the treatment of cancer and Alzheimer's disease.
Méthodes De Synthèse
Menthone can be synthesized via various methods, including steam distillation of peppermint oil, catalytic hydrogenation of pulegone, and oxidation of menthol. The most commonly used method for the synthesis of menthone is the oxidation of menthol using oxidizing agents such as chromic acid, potassium permanganate, or sodium hypochlorite.
Applications De Recherche Scientifique
Menthone has been extensively studied for its biological properties and potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, antimicrobial, antitumor, and antioxidant activities. Menthone has also been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Propriétés
Numéro CAS |
150024-90-1 |
|---|---|
Nom du produit |
(2R,4S)-4-Methyl-2-propan-2-ylcyclohexan-1-one |
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
(2R,4S)-4-methyl-2-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-7(2)9-6-8(3)4-5-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9+/m0/s1 |
Clé InChI |
GILWTRLAOHAXCK-DTWKUNHWSA-N |
SMILES isomérique |
C[C@H]1CCC(=O)[C@H](C1)C(C)C |
SMILES |
CC1CCC(=O)C(C1)C(C)C |
SMILES canonique |
CC1CCC(=O)C(C1)C(C)C |
Synonymes |
Cyclohexanone, 4-methyl-2-(1-methylethyl)-, (2R-cis)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



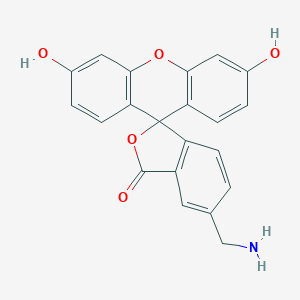
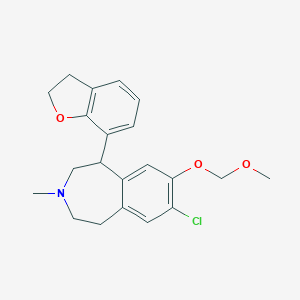

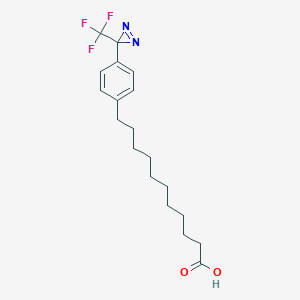
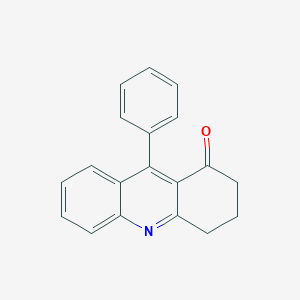
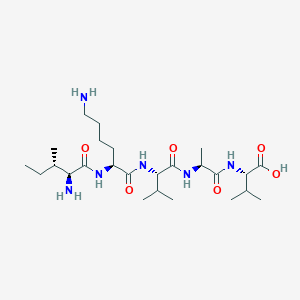
![Methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B141184.png)
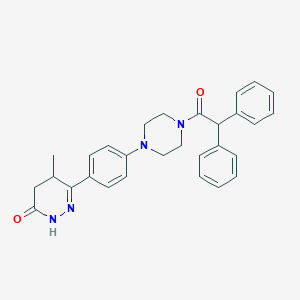
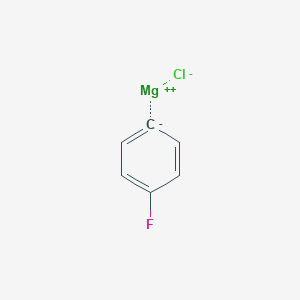
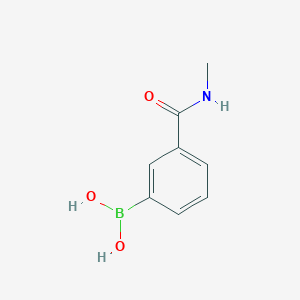
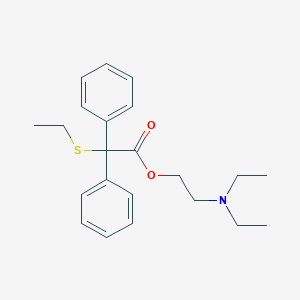
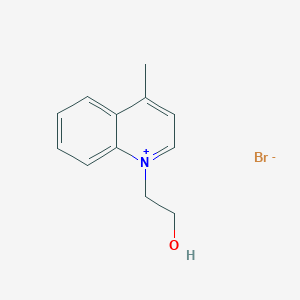
![3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate](/img/structure/B141194.png)
